molecular formula C28H28N4O3 B2615978 N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide CAS No. 1029724-63-7

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide

Cat. No.: B2615978
CAS No.: 1029724-63-7
M. Wt: 468.557
InChI Key: OFNWOLUHEAIUSH-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a 4-methylbenzamide group and at the 2-position with a 4-(4-methoxyphenyl)piperazine moiety connected via a carbonyl linker. Its molecular formula is C₂₈H₂₇FN₄O₂ (based on a closely related analog in ). The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors such as serotonin or dopamine .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)27(33)30-25-23-5-3-4-6-24(23)29-26(25)28(34)32-17-15-31(16-18-32)21-11-13-22(35-2)14-12-21/h3-14,29H,15-18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNWOLUHEAIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate indole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substituent Variations

Fluorophenyl Analogs
  • L881-0094 (N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-methylbenzamide): Structural Difference: Replaces the 4-methoxyphenyl with a 4-fluorophenyl group. Implications: The electron-withdrawing fluoro substituent may enhance binding affinity to receptors like 5-HT₁A compared to methoxy, as seen in , where fluorophenyl-piperazine derivatives (e.g., p-MPPF) exhibited potent antagonism (ID₅₀ = 3 mg/kg) .
Chlorophenyl and Dichlorophenyl Analogs
  • N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide () :

    • Structural Difference: Substitutes the indole’s 3-position with a carboxamide-linked 4-chlorophenylpiperazine.
    • Implications: The chlorine atom’s steric bulk and electron-withdrawing nature may alter receptor selectivity compared to methoxy .

Linker Modifications

Carbonyl vs. Ethyl Linkers
  • Compounds (15–19): Feature an ethyl linker between indole and benzamide (e.g., N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide, 15).
Methylene Linkers
  • Compound 4a () :
    • Utilizes a methylene linker between piperazine and the core structure.
    • Implications: This linker allows the piperazine to adopt a sterically stable conformation, enhancing interactions with residues like Ile360 and Asp381 in protein targets .

Benzamide Substituent Modifications

4-Methyl vs. Other Substituents
  • N-(2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide () :

    • Structural Difference: Substitutes the benzamide’s 4-methyl with a 3-methyl group.
    • Implications: Positional isomerism may affect solubility or steric hindrance at the binding site .
  • N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide (19, ) :

    • Replaces benzamide with a bulkier naphthamide group.
    • Impact: Increased hydrophobicity (melting point = 193.2–195.0°C) could enhance membrane permeability but reduce aqueous solubility .

Structure-Activity Relationships (SAR)

Electronic Effects of Piperazine Substituents

  • 4-Methoxyphenyl (Target) : Electron-donating methoxy group may enhance π-π stacking with aromatic residues in receptors.
  • 4-Fluorophenyl (L881-0094) : Electron-withdrawing fluoro group could improve binding through dipole interactions or hydrogen bonding .
  • Chlorophenyl () : Chlorine’s inductive effects may increase metabolic stability but reduce solubility .

Linker Rigidity and Conformation

  • Ethyl Linker () : Flexibility may lead to entropic penalties upon binding .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Piperazine Substituent Linker Benzamide Substituent Melting Point (°C) Reference
Target Compound 4-Methoxyphenyl Carbonyl 4-Methyl Not Reported -
L881-0094 4-Fluorophenyl Carbonyl 4-Methyl Not Reported
N-(2-(Indol-3-yl)ethyl)-4-methylbenzamide (15) None Ethyl 4-Methyl 126.8–128.2
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide 4-Chlorophenyl Carboxamide 4-Chlorophenyl Not Reported

Biological Activity

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes an indole core, a piperazine ring, and a methoxyphenyl group. Its IUPAC name is this compound, with the molecular formula C29H28N4O3C_{29}H_{28}N_{4}O_{3} .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Serotonin Receptor Modulation : Compounds with similar structures have been studied for their interactions with serotonin receptors, suggesting potential applications in mood disorders .
  • Kinase Inhibition : Some studies have indicated that benzamide derivatives can inhibit specific kinases involved in cancer progression, providing a pathway for cancer therapeutics .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Activity Description Reference
AChE Inhibition Exhibits significant inhibition of AChE activity, indicating potential for Alzheimer's treatment.
Antitumor Activity Demonstrated cytotoxic effects against various cancer cell lines in vitro.
Serotonin Receptor Binding Affinity for serotonin receptors suggests potential in treating depression/anxiety.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds, it was found that derivatives with piperazine moieties significantly reduced neuronal apoptosis in models of neurodegeneration. The mechanism was attributed to AChE inhibition and modulation of neurotrophic factors.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of related benzamide compounds. The results showed that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cell lines, suggesting a promising avenue for further research into their use as chemotherapeutic agents.

Comparative Studies

Comparative studies with other benzamide derivatives reveal that while many exhibit similar biological activities, variations in substituents significantly affect their potency and selectivity. For instance, compounds with halogen substitutions at specific positions on the aromatic rings often demonstrate enhanced receptor binding affinities.

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